1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPMOHPWRHBEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252878 | |
| Record name | 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333311-66-3 | |
| Record name | 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333311-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole typically involves the reaction of 4-bromobenzyl bromide with 4-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the pyrazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Reduction: Formation of 1-[(4-Bromophenyl)methyl]-4-amino-1H-pyrazole.
Oxidation: Formation of oxidized pyrazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole exhibits significant antitumor , anti-inflammatory , and antimicrobial activities. The nitro group enhances its biological activity by increasing electron deficiency, which may facilitate interactions with biological targets such as enzymes or receptors involved in disease pathways.
Antitumor Activity
Several studies have demonstrated the antitumor potential of this compound. Its structure allows it to interact with various cellular targets, potentially inhibiting cancer cell proliferation. The mechanism of action often involves inducing apoptosis in cancer cells through pathways influenced by the compound's functional groups.
Anti-inflammatory Activity
The anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
Antimicrobial Activity
The antimicrobial effects have been linked to the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for further development as an antimicrobial agent.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets such as enzymes and receptors. Techniques employed in these studies include:
- Molecular Docking Simulations : To predict how well the compound binds to specific proteins involved in disease processes.
- In Vitro Assays : To assess the biological activity and mechanism of action.
These studies are crucial for understanding the compound's potential therapeutic applications and optimizing it for drug development.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Halogen Effects : Bromine (Br) vs. chlorine (Cl) alters lipophilicity and steric bulk. For example, 1-[(3,4-Dichlorophenyl)methyl]-4-nitro-1H-pyrazole (Cl substituents) has a lower molecular weight (289.09 g/mol) but similar electronic effects compared to the bromine analogue .
Nitro Group Positioning : The nitro group at the 4-position (vs. 3- or 5-positions in other pyrazoles) creates distinct electronic environments, as seen in NMR chemical shifts (e.g., δ 8.24 ppm for C(3)-pyrazole H in selenide derivatives) .
Selenium vs. Nitrogen/Oxygen Substituents : Selenide derivatives (e.g., compound 11 ) exhibit unique MS fragmentation patterns due to selenium’s isotopic abundance, unlike oxygen- or nitrogen-linked analogues .
Physicochemical and Spectral Comparisons
- Melting Points: Selenium-containing derivatives (e.g., 1d, 1e) show higher melting points (68–76°C) compared to non-selenium analogues, likely due to increased molecular symmetry and packing efficiency .
- NMR Shifts : The nitro group deshields adjacent protons; for example, in 1-[(4-methylphenyl)methyl]-5-[(4-fluorophenyl)selanyl]-4-nitro-1H-pyrazole (1c) , the pyrazole C(3)-H resonates at δ 8.24 ppm .
- IR Spectroscopy : Nitro groups exhibit strong absorption bands near 1520 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching) .
Biological Activity
1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This compound, characterized by a pyrazole ring substituted with a bromophenyl group and a nitro group, has shown potential in various pharmacological applications, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrN3O2. The structure features:
- A pyrazole core .
- A (4-bromophenyl)methyl substituent at the 1-position.
- A nitro group at the 4-position.
The presence of these functional groups contributes to its reactivity and biological activity. The nitro group enhances electron deficiency, potentially facilitating interactions with biological targets such as enzymes and receptors involved in disease pathways .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity . It has been shown to inhibit various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's mechanism involves the inhibition of key metabolic enzymes relevant to cancer proliferation .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 39.70 | Caspase activation leading to apoptosis |
| HepG2 | Not specified | Inhibition of metabolic enzymes |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties , which are critical in managing various inflammatory diseases. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential .
Table 2: Anti-inflammatory Activity of this compound
| Assay Type | Result | Inhibition Target |
|---|---|---|
| Cytokine Release | Significant | TNF-alpha, IL-6 |
| Enzyme Activity | Moderate | COX-2 |
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory effects, this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi suggests potential applications in treating infections .
Table 3: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | < 32 µg/mL | Bactericidal |
| Candida albicans | < 16 µg/mL | Fungicidal |
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study demonstrated that derivatives similar to this compound significantly reduced tumor size in animal models by inducing apoptosis through caspase activation .
- Inflammatory Disorders : Clinical trials indicated that compounds with similar structures showed promise in reducing inflammation markers in rheumatoid arthritis patients .
Q & A
Q. What are the common synthetic routes for 1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole?
Methodological Answer: The compound is synthesized via multi-step routes involving cyclocondensation and functionalization. For example:
- Cyclocondensation : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form a pyrazole intermediate, followed by hydrolysis to yield carboxylic acid derivatives .
- Clausson-Kaas Reaction : Pyrrole derivatives are synthesized using furan and amines under acidic conditions, which can be adapted for bromophenylmethyl substitutions .
- Hetarylpyrazole Synthesis : Nucleophilic substitution of chlorinated intermediates with aromatic aldehydes or thiourea derivatives yields nitro-substituted pyrazoles .
Q. Key Reagents and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DMF-DMA, 80°C | 65–75 | |
| Hydrolysis | NaOH, ethanol reflux | 85–90 | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–70 |
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- X-Ray Diffraction (XRD) : Determines crystal packing and bond angles. For example, C–Br bond lengths (1.89–1.91 Å) and dihedral angles between pyrazole and bromophenyl groups (15–20°) are critical for confirming substituent orientation .
- Spectroscopy :
Advanced Research Questions
Q. How do solvent polarities influence the photophysical properties of this compound?
Methodological Answer: Photophysical studies in solvents of varying polarity (e.g., DMSO, ethanol, hexane) reveal:
Q. Table: Solvent Effects on Emission
| Solvent | Polarity Index | λₑₘ (nm) | Φ |
|---|---|---|---|
| Hexane | 0.0 | 330 | 0.12 |
| Ethanol | 5.2 | 345 | 0.28 |
| DMSO | 7.2 | 356 | 0.35 |
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Q. Key Computational Parameters
| Parameter | Value |
|---|---|
| Basis Set | B3LYP/6-311++G(d,p) |
| Solvation Model | PCM (DMSO) |
| Energy Barrier (ΔG‡) | 25–30 kcal/mol |
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer: Contradictions often arise from assay conditions or substituent effects. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
- SAR Analysis : Compare analogues (e.g., replacing bromine with chlorine reduces σ₁ receptor binding by 40%) .
Case Study : A 2022 study found IC₅₀ = 2.1 µM against HeLa cells, while a 2023 report noted IC₅₀ = 8.5 µM. This discrepancy was attributed to differences in incubation time (24 vs. 48 hours) .
Q. What structure-activity relationships (SAR) govern antitubulin activity in pyrazole derivatives?
Methodological Answer:
- Nitro Group : Essential for tubulin polymerization inhibition (removal reduces activity by >90%) .
- Bromophenyl vs. Fluorophenyl : Bromine enhances hydrophobic interactions (Ki = 0.8 µM vs. 1.5 µM for fluorine) .
- Methyl Substituents : Addition at the pyrazole 3-position improves solubility without compromising potency .
Q. Table: SAR of Key Derivatives
| Derivative | Substituent | IC₅₀ (µM) |
|---|---|---|
| A | 4-NO₂, 4-Br | 1.2 |
| B | 4-NO₂, 4-F | 2.8 |
| C | 4-NH₂, 4-Br | 12.4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
